N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C23H19ClN2O4 and its molecular weight is 422.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.1033348 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
This compound and related derivatives are primarily involved in chemical synthesis research, exploring their potential as intermediates in the production of various pharmacologically active molecules. Studies have shown that compounds with similar structures can be synthesized through reactions involving aminophenols and benzoylisothiocyanates, demonstrating chemoselective N-benzoylation processes (Singh, Lakhan, & Singh, 2017). Such research highlights the versatility of these compounds in synthesizing benzamides of biological interest, providing a foundation for further pharmaceutical applications.
Biological Activities
The biological activities of compounds structurally related to "N-(4-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide" have been explored, including their potential as antiarrhythmic, serotonin antagonist, and antianxiety agents. Novel substituted thiophene derivatives synthesized from similar compounds have shown significant pharmacological activities in preclinical studies, comparing favorably with established drugs like procaine amide and diazepam (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010). These findings suggest that derivatives of the specified compound may hold promise for the development of new therapeutic agents targeting cardiovascular and neurological disorders.
Spectroscopic Characterization and Crystal Structure
The structural characterization of these compounds, including their crystal structures and spectroscopic properties, is crucial for understanding their chemical behavior and potential interactions with biological targets. Research into similar compounds has provided detailed insights into their molecular configurations, employing techniques such as X-ray crystallography and NMR spectroscopy (Saeed, Rashid, Bhatti, & Jones, 2010). Such studies are essential for the rational design of drugs and materials based on these chemical scaffolds.
Properties
IUPAC Name |
N-[4-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c1-14-6-9-17(12-18(14)24)26-22(27)15-7-10-16(11-8-15)25-23(28)21-13-29-19-4-2-3-5-20(19)30-21/h2-12,21H,13H2,1H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLXSWGIHASWII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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